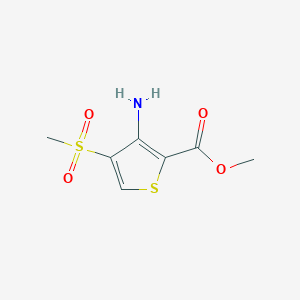

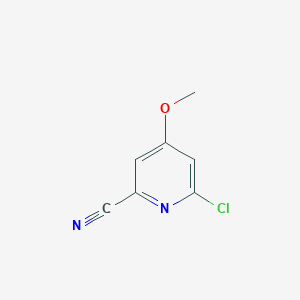

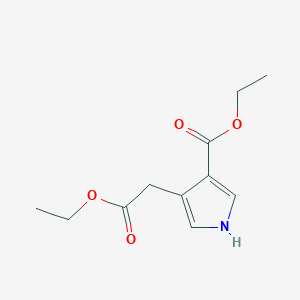

![molecular formula C35H29OP B071675 (R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine CAS No. 189274-36-0](/img/structure/B71675.png)

(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Phosphines, such as diphenylphosphine , are a class of organophosphorus compounds known for their wide application in pharmaceuticals, biology, agrochemistry, organic synthesis, and materials science . They are often used as ligands in various organic reactions due to their high reactivity .

Molecular Structure Analysis

The molecular structure of phosphines is typically characterized by a phosphorus atom bonded to carbon atoms . The specific molecular structure of “®-(2’-Isopropoxy-[1,1’-binaphthalen]-2-yl)diphenylphosphine” was not found in the sources I accessed.

科研应用

Enantioselective Catalysis : This ligand has been used in Rhodium(I) complexes for highly enantioselective hydroformylation of olefins, demonstrating excellent enantiomeric excess and effectiveness across a variety of olefins (Nozaki et al., 1997). The sense of enantioface selection for prochiral olefins is primarily determined by the absolute configuration of the phosphine site.

Chiral Phosphine-Catalyzed Reactions : It serves as an efficient catalyst in chiral phosphine-catalyzed reactions, such as the enantioselective construction of gamma-butenolides through substitution reactions, providing good to excellent yields and enantiomeric excesses (Jiang, Shi, & Shi, 2008).

Asymmetric Aza-Morita-Baylis-Hillman Reactions : The ligand is also effective in asymmetric aza-MBH reactions, offering moderate to good yields and good to high enantiomeric excesses under mild conditions (Shi, Ma, & Gao, 2007).

Asymmetric Hydrogenation : Rhodium(I) complexes containing this ligand have been used in asymmetric hydrogenation of α-alkylstyrenes, leading to the formation of aromatic hydrocarbons with significant enantiomeric excess (Inagaki, Ohta, Nozaki, & Takaya, 1997).

Theoretical Modeling : The ligand has been the subject of theoretical modeling to explain and predict the stereoselectivity in rhodium-catalyzed hydroformylation, highlighting the synergistic combination of coordination preferences, the number of chirality centers, and the correct configuration of binaphthyl fragments (Gleich, Schmid, & Herrmann, 1998).

Alternating Copolymerization : It has been employed in asymmetric alternating copolymerization with carbon monoxide, demonstrating complete head-to-tail and isotactic selectivities revealed by NMR spectrometry (Nozaki, Kawashima, Nakamoto, & Hiyama, 1999).

性质

IUPAC Name |

diphenyl-[1-(2-propan-2-yloxynaphthalen-1-yl)naphthalen-2-yl]phosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H29OP/c1-25(2)36-32-23-21-26-13-9-11-19-30(26)34(32)35-31-20-12-10-14-27(31)22-24-33(35)37(28-15-5-3-6-16-28)29-17-7-4-8-18-29/h3-25H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYTYDOSGVUKHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H29OP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439136 |

Source

|

| Record name | Diphenyl{2'-[(propan-2-yl)oxy][1,1'-binaphthalen]-2-yl}phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine | |

CAS RN |

137769-30-3 |

Source

|

| Record name | Diphenyl{2'-[(propan-2-yl)oxy][1,1'-binaphthalen]-2-yl}phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

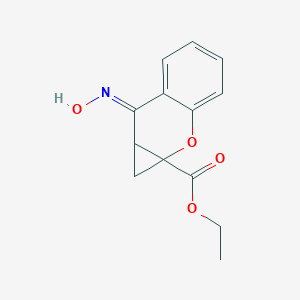

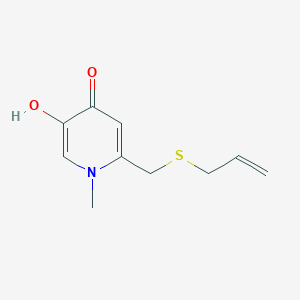

![trisodium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate](/img/structure/B71599.png)

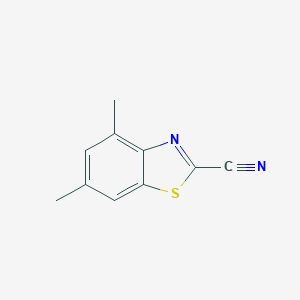

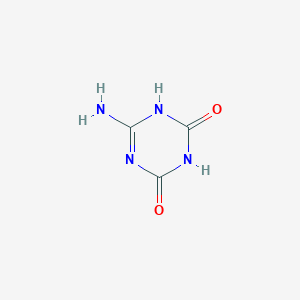

![5-Fluorobenzo[c]isoxazole-3-carbonitrile](/img/structure/B71622.png)